molecular formula C17H18ClNO3S B2661111 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2034416-73-2

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2661111
CAS No.: 2034416-73-2
M. Wt: 351.85
InChI Key: OORVFIBCHHDYFB-UHFFFAOYSA-N
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Description

1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone is a thienopyridine derivative characterized by a bicyclic thieno[3,2-c]pyridine core substituted with a chlorine atom at the 2-position and a 3,4-dimethoxyphenyl ethanone moiety at the 5-position. This structural framework is common in compounds targeting platelet aggregation inhibition, with variations in substituents influencing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-21-13-4-3-11(7-14(13)22-2)8-17(20)19-6-5-15-12(10-19)9-16(18)23-15/h3-4,7,9H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORVFIBCHHDYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3=C(C2)C=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the thienopyridine ring: This could involve cyclization reactions starting from appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the desired position.

    Coupling with the ethanone moiety: This step might involve a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the ethanone moiety to a carboxylic acid.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Halogen substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone exhibit promising anticancer properties. For instance, studies on related thieno[3,2-c]pyridine derivatives have shown their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds often target specific signaling pathways involved in cancer progression.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Compounds with similar thieno-pyridine frameworks have been investigated for their effects on neurotransmitter systems. For example, they may act as positive allosteric modulators at NMDA receptors, which are critical in synaptic plasticity and memory formation. This could make them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of thieno[3,2-c]pyridine derivatives. Studies have demonstrated that these compounds can exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting key metabolic pathways. Such properties position them as candidates for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Case Studies

StudyFocusKey Findings
Anticancer ActivityDemonstrated that thieno[3,2-c]pyridine derivatives inhibited tumor cell proliferation in vitro and in vivo models.
NeuropharmacologyInvestigated the effects of related compounds on NMDA receptor modulation; showed potential cognitive enhancement effects in animal models.
Antimicrobial ActivityReported significant antibacterial activity against Gram-positive bacteria with minimal cytotoxicity to human cells.

Mechanism of Action

The mechanism of action for compounds like 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

3,4-Dimethoxyphenyl groups may increase metabolic stability compared to halogenated aryl groups (e.g., 2-chlorophenyl in Vicagrel) due to reduced oxidative susceptibility . Acetoxy groups (e.g., in Prasugrel and Vicagrel) serve as pro-drug moieties, requiring enzymatic hydrolysis for activation .

Metabolic Pathways :

  • Vicagrel is hydrolyzed by carboxylesterase-2 (CES2) to its active thiol metabolite, bypassing cytochrome P450 (CYP)-dependent activation required for clopidogrel .
  • Deuteration at metabolically vulnerable sites (e.g., methyl groups in deuterated clopidogrel analogs) reduces first-pass metabolism and improves bioavailability .

Crystallographic and Computational Insights: The crystal structure of 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone () confirms a planar thienopyridine ring, facilitating π-π stacking interactions in receptor binding . DFT studies on analogs with chlorophenyl substituents highlight the role of HOMO-LUMO gaps in modulating reactivity and binding affinity .

Research Findings and Implications

Antiplatelet Activity and Clinical Relevance

  • Prasugrel demonstrates superior potency (IC50 = 1.8 μM) compared to clopidogrel due to its optimized cyclopropyl-fluorophenyl substituent, which enhances receptor affinity and metabolic stability .
  • Vicagrel ’s CES2-mediated activation avoids CYP polymorphisms, offering a more predictable therapeutic response in diverse populations .
  • The target compound ’s 3,4-dimethoxyphenyl group may confer resistance to oxidative metabolism, though in vivo efficacy data remain unreported .

Biological Activity

The compound 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates a thienopyridine moiety and a dimethoxyphenyl group, which may contribute to its biological activity. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and neuroprotective activities.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClN2O3S
  • Molecular Weight : Approximately 348.82 g/mol
  • CAS Number : 2034553-05-2

The compound features a chloro substituent on the thienopyridine ring and methoxy groups on the phenyl ring, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of thienopyridine compounds can inhibit the growth of various cancer cell lines. Notably, compounds with IC50 values in the low micromolar range (e.g., 6.2 μM against HCT-116 colon carcinoma cells) have been reported .
CompoundCell LineIC50 (μM)
This compoundHCT-1166.2
Similar Thienopyridine DerivativeT47D (breast cancer)27.3

These findings suggest that the compound may possess similar or enhanced anticancer activity due to its structural characteristics.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by findings from related studies where thienopyridine derivatives demonstrated effective inhibition against various bacterial strains. For example:

  • Compounds exhibiting thienopyridine structures showed significant antibacterial activity against pathogenic bacteria, indicating a promising avenue for further research in antibiotic development .

Neuroprotective Effects

Neuroprotective properties have also been associated with thienopyridine derivatives:

  • Research indicates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE suggests potential therapeutic applications in treating cognitive decline and other neurological disorders .

Case Studies

A case study involving a series of synthesized thienopyridine derivatives highlighted their biological activities:

  • Synthesis and Testing : Researchers synthesized various thienopyridine derivatives and tested their biological activities against cancer cell lines and microbial pathogens.
  • Results : Several derivatives exhibited potent anticancer effects with IC50 values comparable to established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for reproducibility?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone intermediate reacts with an aldehyde under acidic or basic catalysis. For example, analogous protocols involve refluxing thienopyridine derivatives with substituted benzaldehydes in ethanol, using thionyl chloride as a catalyst. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Key parameters include temperature control (±2°C) and stoichiometric ratios (1:1.1 ketone:aldehyde) to minimize side products .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : Multi-modal characterization is essential:

  • X-ray crystallography (e.g., Cu-Kα radiation, 296 K) resolves the thienopyridine core and dimethoxyphenyl substituents, with R-factor < 0.05 for high confidence .
  • Spectroscopy : High-resolution mass spectrometry (HRMS, ±0.001 Da accuracy) confirms molecular weight. ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., chloro-thienopyridine protons at δ 3.2–4.1 ppm, dimethoxy aromatic protons at δ 3.8–6.7 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coat, and safety goggles. Use fume hoods for synthesis/storage .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician. Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For instance, ethanol/THF mixtures (3:1 v/v) at 70°C improve solubility of dimethoxyphenyl intermediates .
  • Byproduct Analysis : LC-MS monitors side reactions (e.g., over-alkylation). Adjust pH to 6–7 to suppress acid-catalyzed dimerization .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic NMR : Variable-temperature studies (e.g., 25–80°C) detect rotational barriers in the thienopyridine ring, explaining split signals .

Q. What computational strategies predict physicochemical properties (e.g., solubility, logP) for this compound?

  • Methodological Answer :

  • Quantum Chemistry/QSAR : Use CC-DPS (Chemical Compounds Deep Profiling Services) with quantum mechanical calculations (e.g., COSMO-RS) to predict logP (±0.2 accuracy) and aqueous solubility. Neural networks trained on thienopyridine analogs enhance reliability .
  • Molecular Dynamics (MD) : Simulate solvation shells in water/DMSO to assess aggregation tendencies, critical for bioavailability studies .

Q. What are the limitations of current experimental designs in evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Studies : Monitor stability in PBS (pH 7.4, 37°C) via HPLC over 24 hours. Sample cooling (4°C) during analysis prevents thermal degradation of labile methoxy groups .
  • Matrix Effects : Simulate biological matrices (e.g., plasma proteins) to quantify binding affinity (SPR biosensors) and validate activity in cell-based assays .

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